D-Arabinose-13C-3
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Overview
Description
D-Arabinose-13C-3 is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the third carbon position of D-arabinose. D-arabinose itself is a naturally occurring pentose sugar and an endogenous metabolite. The incorporation of stable isotopes like carbon-13 into molecules is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine, for tracing and quantification purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Arabinose-13C-3 involves the incorporation of the carbon-13 isotope into the D-arabinose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in chemical reactions. One common method involves the use of labeled glucose, which is enzymatically or chemically converted to this compound. The reaction conditions typically involve controlled temperatures and pH levels to ensure the selective incorporation of the carbon-13 isotope .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using labeled precursors and optimized reaction conditions to maximize yield and purity. The process may include steps such as fermentation, extraction, and purification to obtain the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, ensures the accurate incorporation of the carbon-13 isotope and the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
D-Arabinose-13C-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as nitric acid or potassium permanganate under controlled conditions to form corresponding acids.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or hydrogen gas in the presence of a catalyst to convert this compound into its reduced forms.
Major Products Formed
The major products formed from these reactions include various derivatives of D-arabinose, such as D-arabinonic acid (from oxidation) and D-arabitol (from reduction). These derivatives are useful for further studies and applications in different scientific fields .
Scientific Research Applications
D-Arabinose-13C-3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism.
Biology: Employed in studies of cellular processes and interactions, particularly in the context of metabolic labeling and tracking.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the production of labeled compounds for use in various industrial processes, including the synthesis of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of D-Arabinose-13C-3 involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows for the tracking of the compound through different biochemical processes using techniques like NMR spectroscopy and mass spectrometry. This enables researchers to study the molecular targets and pathways involved in the metabolism and interactions of D-arabinose .
Comparison with Similar Compounds
Similar Compounds
D-Xylose-13C: Another labeled pentose sugar used in similar metabolic studies.
L-Arabinose-13C: A stereoisomer of D-arabinose labeled with carbon-13, used for comparative studies in carbohydrate metabolism.
D-Glucose-13C: A widely used labeled hexose sugar for tracing glucose metabolism in various biological systems.
Uniqueness
D-Arabinose-13C-3 is unique due to its specific labeling at the third carbon position, which provides distinct advantages in certain metabolic studies. Its use allows for precise tracking and quantification of metabolic pathways involving D-arabinose, offering insights that may not be achievable with other labeled compounds .
Biological Activity
D-Arabinose-13C-3 is a stable isotope-labeled form of D-arabinose, a pentose sugar that has garnered attention for its biological activities, particularly in cancer research and microbial metabolism. This article explores the biological activity of this compound, detailing its mechanisms of action, effects on various biological systems, and potential applications in therapeutic contexts.
Overview of D-Arabinose
D-arabinose is a naturally occurring sugar found in various plants and microorganisms. It plays a crucial role in the biosynthesis of polysaccharides and is involved in cellular processes such as cell signaling and metabolism. The 13C labeling allows researchers to trace metabolic pathways and understand the compound's behavior in biological systems.
Cell Cycle Arrest and Autophagy
Recent studies have demonstrated that D-arabinose can induce cell cycle arrest in cancer cells by promoting autophagy through the activation of the p38 MAPK signaling pathway. In vitro experiments showed that treatment with D-arabinose resulted in significant inhibition of cell proliferation in breast cancer cell lines, correlating with G2/M phase cell cycle arrest. The use of flow cytometry and Western blotting confirmed these findings, indicating that D-arabinose modulates autophagy-related proteins and pathways .
Inhibition of Biofilm Formation
D-arabinose has also been shown to inhibit biofilm formation by disrupting quorum sensing mechanisms in bacteria. This effect was observed on titanium discs where D-arabinose reduced bacterial growth significantly, suggesting its potential as an antimicrobial agent .
Case Studies
- Breast Cancer Cell Lines : A study focused on breast cancer cells revealed that D-arabinose exposure led to dose-dependent cytotoxicity, with significant effects on cell cycle regulation and autophagy induction. The use of inhibitors for autophagy (3-MA) or the p38 MAPK pathway (SB203580) reversed the effects of D-arabinose, highlighting its specific action on these pathways .
- Caenorhabditis elegans Model : In vivo studies using Caenorhabditis elegans demonstrated that D-arabinose inhibited growth in a concentration-dependent manner, further supporting its biological activity across different species .
- Glycan Structures in Cancer Patients : Elevated levels of D-arabinose-containing free-glycans were detected in the urine of cancer patients. This finding suggests a potential biomarker role for D-arabinose in cancer diagnostics and monitoring .
Data Tables
The following table summarizes key findings from various studies on the biological activity of D-arabinose:
Properties
Molecular Formula |
C5H10O5 |
---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
(2S,3R,4R)-2,3,4,5-tetrahydroxy(213C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i3+1 |
InChI Key |
PYMYPHUHKUWMLA-GZOCJTDTSA-N |
Isomeric SMILES |
C([C@H]([C@H]([13C@@H](C=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.